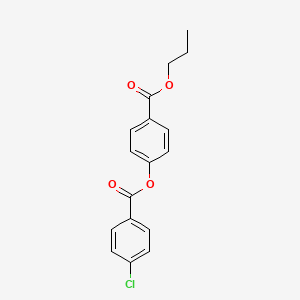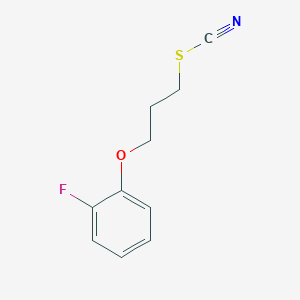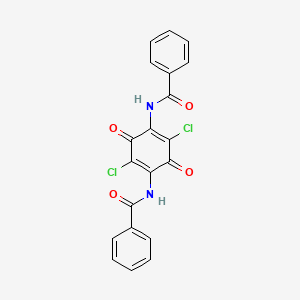
4-(propoxycarbonyl)phenyl 4-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(propoxycarbonyl)phenyl 4-chlorobenzoate often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, Salian et al. (2018) synthesized chalcone derivatives through a Claisen-Schmidt condensation reaction, which could be analogous to the synthetic routes for 4-(propoxycarbonyl)phenyl 4-chlorobenzoate (Salian et al., 2018). Furthermore, Khan and White (2012) described a one-pot synthesis approach for a related compound, highlighting efficient methodologies that could be adapted for synthesizing 4-(propoxycarbonyl)phenyl 4-chlorobenzoate (Khan & White, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. These studies reveal crucial information about bond lengths, angles, and overall geometry, which are essential for understanding the molecular structure of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate. For example, the crystal structure analysis by Aygün et al. (1997) provides insights into the dihedral angles and molecular packing, which are vital for understanding the structural aspects of similar compounds (Aygün et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 4-(propoxycarbonyl)phenyl 4-chlorobenzoate could include esterification, amidation, and other functional group transformations. The reactivity of such compounds can be significantly influenced by the presence of electron-withdrawing or electron-donating groups. Maki, Ishihara, and Yamamoto (2006) discussed catalysts for amide condensation reactions, which could potentially be applied to the chemical transformations of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate (Maki, Ishihara, & Yamamoto, 2006).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, play a crucial role in the application of organic compounds. Studies on related compounds can provide insights into the physical properties of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate. For example, the work by Chen, Yang, and Wen (1998) on the synthesis and mesomorphic properties of similar compounds offers valuable information on their phase behavior, which could be relevant for understanding the physical properties of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate (Chen, Yang, & Wen, 1998).
Chemical Properties Analysis
The chemical properties of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate, such as reactivity towards various reagents, stability under different conditions, and susceptibility to hydrolysis, esterification, and other chemical transformations, are critical for its application in synthesis and materials science. The study by Gulick et al. (2004) on the catalysis by 4-chlorobenzoate:CoA ligase provides insights into enzyme-mediated transformations that could be relevant for understanding the chemical behavior of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate (Gulick et al., 2004).
Propiedades
IUPAC Name |
propyl 4-(4-chlorobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-2-11-21-16(19)12-5-9-15(10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSCIRLANMXCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4642838.png)

![N-(3-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4642864.png)
![ethyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4642873.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide](/img/structure/B4642876.png)
![2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4642885.png)


![5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4642909.png)
![4-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B4642927.png)
![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4642934.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4642941.png)
![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B4642948.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4642949.png)